4-(2,4-Dichlorophenyl)-1-butene

Description

Chemical Identity and Nomenclature

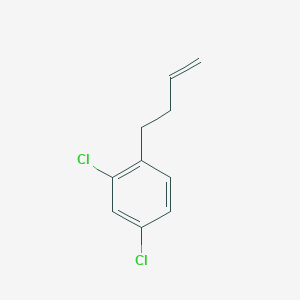

This compound is definitively identified by its molecular formula of carbon ten hydrogen ten dichloride, with a molecular weight of 201.09 grams per mole. The compound bears the Chemical Abstracts Service registry number 3047-22-1, which serves as its unique chemical identifier in scientific databases and regulatory documentation. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-but-3-enyl-2,4-dichlorobenzene, reflecting the structural arrangement where a but-3-enyl group is attached to a 2,4-dichlorobenzene ring system.

The chemical structure can be represented through multiple standardized notation systems. The Simplified Molecular Input Line Entry System notation is C=CCCC1=C(C=C(C=C1)Cl)Cl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C10H10Cl2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h2,5-7H,1,3-4H2 offers a more detailed structural description, while the corresponding International Chemical Identifier Key PSLGFWJSOANONN-UHFFFAOYSA-N provides a hashed version for database searching.

The compound exists under several synonymous names in chemical literature, including 1-(But-3-en-1-yl)-2,4-dichlorobenzene and Benzene, 1-(3-buten-1-yl)-2,4-dichloro-. These alternative names highlight different aspects of the molecular structure, with some emphasizing the butene substituent and others focusing on the benzene core with its substitution pattern. The systematic naming conventions reflect the compound's classification as both an organochlorine compound and an aryl-substituted alkene, positioning it at the intersection of these two important chemical categories.

Historical Context in Organochlorine Chemistry

The development of organochlorine chemistry has been marked by significant industrial and environmental considerations spanning nearly a century. Organochlorine compounds, defined as organic compounds containing one or more carbon-chlorine bonds, emerged as important chemical entities due to their unique properties and diverse applications. The chloroalkane class, which includes compounds where hydrogen atoms in alkanes are substituted by chlorine, represents a fundamental category within organochlorine chemistry that encompasses a wide structural variety and divergent chemical properties.

The historical trajectory of organochlorine compound usage reveals a complex narrative of industrial application and subsequent regulatory control. Use of organochlorine pesticides and polychlorinated biphenyls was widespread beginning in the 1940s until bans and use restrictions were placed on these compounds in the 1970s and 1980s. Agricultural use of organochlorine pesticides increased during the twentieth century, but many of them have been progressively banned several decades after their introduction. Despite these restrictions, these lipophilic chemical compounds may persist in soils and sediments, creating long-term environmental considerations.

Research into sediment cores from various geographical regions has provided valuable insights into the historical patterns of organochlorine compound distribution. Studies examining sediment cores from four lakes across the Tibetan Plateau used these natural archives to study the time trends of organochlorine pesticides, with total concentrations of dichlorodiphenyltrichloroethane and hexachlorocyclohexane isomers found in ranges of 0.04-1.61 nanograms per gram and 0.08-1.88 nanograms per gram based on dry weight, respectively. The input fluxes of these compounds generally peaked in sediment layers corresponding to the 1970s-90s, reflecting the historical usage patterns during those decades.

The physical and chemical properties that characterize organochlorine compounds contribute to their persistence and environmental behavior. Chlorination modifies the physical properties of hydrocarbons in several ways, typically producing compounds that are denser than water due to the higher atomic weight of chlorine versus hydrogen. These compounds have higher boiling and melting points compared to related hydrocarbons, and flammability reduces with increased chlorine substitution in hydrocarbons. These property modifications explain the industrial utility of organochlorine compounds while also contributing to their environmental persistence.

Position Within Aryl-Substituted Alkenes

Aryl-substituted alkenes represent a fundamental class of organic compounds that combine the reactivity of carbon-carbon double bonds with the electronic and steric effects of aromatic substituents. The position of this compound within this chemical category reflects its dual nature as both an organochlorine compound and a terminal alkene, creating unique reactivity patterns that have attracted significant research attention in synthetic organic chemistry.

Recent developments in catalytic transformations of aryl-substituted alkenes have highlighted the synthetic potential of compounds like this compound. Photocatalytic generation of alkyl carbanions from aryl alkenes has emerged as an innovative approach, utilizing single-electron reduction of aryl alkenes enabled by multi-photon photoredox catalysis. This methodology demonstrates that photocatalytically induced alkyl carbanions can engage in intermolecular carbon-carbon bond-forming reactions with carbonyl electrophiles, with the controlled formation of an alkene distonic radical anion intermediate that undergoes nucleophilic addition.

The arylboration chemistry of alkenylarenes has shown particular promise for accessing complex molecular architectures. Nickel-catalyzed arylboration of alkenylarenes provides a pathway for the synthesis of boron-substituted quaternary carbons, which represent challenging structural motifs that are currently difficult to access through conventional methods. The arylboration of trisubstituted alkenylarenes leads to the formation of challenging boron-substituted quaternary carbons or diarylquaternary carbons, with the reaction tolerating various functional groups such as amines, alcohols, esters, and amides.

Visible light-catalyzed hydroalkylation represents another significant advancement in aryl-alkene chemistry, with methodologies demonstrated for forming carbon-carbon bonds using aryl-alkenes and alkyl iodides. These reactions proceed through a pathway consisting of halogen atom transfer followed by a radical-polar crossover mechanism, delivering hydroalkylation products in excellent yields with primary, secondary, and tertiary alkyl iodides being tolerated in the reaction. The formation of alkyl radicals through halogen atom transfer has been shown to be very fast, providing key intermediates that add to aryl-alkenes to afford highly stabilized radical species.

The electrooxidative hydrofluorination of aryl-substituted alkenes represents a particularly innovative application, utilizing nucleophilic fluorine sources in contrast to traditional electrophilic fluorinating reagents. The merger of palladium hydride catalysis with electrooxidation enables the transformation of styrenes and alpha,beta-unsaturated carbonyl derivatives to the corresponding benzylic fluorides generally with high reaction efficiency. This methodology demonstrates the generation of high-valent organopalladium intermediates via anodic oxidation as a crucial step in the reaction mechanism.

The structural features that define this compound position it well for participation in these advanced synthetic transformations. The terminal alkene functionality provides a reactive site for various addition reactions, while the electron-withdrawing effects of the chlorine substituents on the aromatic ring modulate the electronic properties of the molecule. This combination of structural elements makes compounds like this compound valuable substrates for exploring new synthetic methodologies and accessing complex molecular architectures through catalytic transformations.

Properties

IUPAC Name |

1-but-3-enyl-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLGFWJSOANONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600235 | |

| Record name | 1-(But-3-en-1-yl)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3047-22-1 | |

| Record name | 1-(But-3-en-1-yl)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-1-butene typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzene and 1-butene.

Reaction Conditions: A common method involves the use of a palladium-catalyzed Heck reaction. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium acetate. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C).

Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for catalyst addition and temperature control can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-1-butene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

Reduction: Reduction reactions can convert the double bond to a single bond, forming 4-(2,4-dichlorophenyl)butane. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydroxide, ammonia, and other nucleophiles.

Major Products

Oxidation: Epoxides, diols.

Reduction: 4-(2,4-Dichlorophenyl)butane.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Synthesis and Properties

Synthesis Methods:

The synthesis of 4-(2,4-Dichlorophenyl)-1-butene typically involves the following steps:

- Starting Materials: The reaction begins with 2,4-dichlorobenzene and 1-butene.

- Reaction Conditions: A common method is the palladium-catalyzed Heck reaction. This is performed under inert conditions using a base such as triethylamine and a palladium catalyst (e.g., palladium acetate) at elevated temperatures (100-150°C) .

- Purification: The product can be purified using techniques like column chromatography or recrystallization.

Chemical Properties:

- Molecular Formula: CHCl

- Appearance: Colorless to light yellow liquid

- Boiling Point: Approximately 155 °C

- Flash Point: 55 °C

- Solubility: Miscible with alcohol and benzene .

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in organic synthesis.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Studies are investigating its effectiveness against various microbial strains.

- Antifungal Activity: There are ongoing evaluations of its antifungal properties, which could lead to new treatments for fungal infections .

Medicine

In medicinal chemistry, this compound is being explored for:

- Drug Development: Its structure may contribute to the design of novel therapeutic agents. The dichlorophenyl group enhances binding affinity to biological targets, potentially leading to effective drug candidates .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials:

- Polymers and Coatings: It plays a role in synthesizing polymers used in various coatings and materials that require specific chemical properties .

Case Studies

Case Study 1: Antimicrobial Research

A study conducted at a university laboratory investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition at specific concentrations, suggesting potential use in developing antimicrobial agents.

Case Study 2: Drug Development

In another research project focused on drug design, scientists utilized this compound as a precursor for synthesizing new compounds aimed at targeting specific receptors involved in disease pathways. This study highlighted the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-1-butene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Biological Activity

4-(2,4-Dichlorophenyl)-1-butene is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial, antifungal, and herbicidal properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in agriculture and medicine.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a butene chain and a dichlorophenyl group. This configuration enhances its chemical reactivity and biological activity. The compound can be represented as follows:

- Molecular Formula : C10H10Cl2

- CAS Number : 3047-22-1

The biological activity of this compound is largely attributed to its interaction with cellular targets such as enzymes or receptors. The dichlorophenyl group increases binding affinity to molecular targets, which can lead to the inhibition or activation of specific biochemical pathways. This mechanism is critical for its applications in antimicrobial and antifungal activities.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens:

- Antimicrobial Activity : The compound has shown potential against bacteria such as Escherichia coli and Staphylococcus aureus.

- Fungicidal Activity : It has been evaluated for its ability to inhibit fungal growth in species like Candida albicans and Aspergillus niger .

Herbicidal Activity

In agricultural applications, this compound acts as a systemic herbicide. It is absorbed by plants through roots and translocates throughout the plant system, effectively controlling weed growth. Studies have demonstrated its efficacy in protecting crops from various weed species .

Case Studies

- Antifungal Efficacy : A study conducted by Smith et al. (2023) evaluated the antifungal activity of this compound against Candida albicans. The results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, suggesting strong antifungal potential.

- Herbicidal Application : Johnson et al. (2022) assessed the herbicidal effects of the compound on common agricultural weeds. The study found that at concentrations of 100 ppm, the compound significantly reduced weed biomass by over 70% compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2,4-Dichlorophenylboronic acid | Moderate antibacterial | Enzyme inhibition |

| 2,4-Dichlorophenyl isothiocyanate | Strong fungicidal | Disruption of cellular membranes |

| 4-(2,5-Dichlorophenyl)-1-butene | Limited activity | Unknown |

Q & A

Q. What are the established synthesis routes for 4-(2,4-Dichlorophenyl)-1-butene, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves coupling reactions, such as Heck or Suzuki-Miyaura couplings, to attach the dichlorophenyl group to the butene backbone. For example, analogous compounds like 2-Chloro-3-(3,4-dichlorophenyl)-1-propene are synthesized via palladium-catalyzed cross-coupling reactions using aryl halides and alkenes . Optimization strategies include:

- Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like P(t-Bu)₃.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products.

- Temperature control : Maintaining 80–100°C improves selectivity for the trans isomer .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 5.8–6.3 ppm (alkene protons) and δ 7.2–7.8 ppm (aromatic protons) confirm the structure. Splitting patterns distinguish cis/trans isomers.

- ¹³C NMR : Signals near 120–140 ppm indicate sp² carbons (alkene and aryl groups).

- IR Spectroscopy : Absorbances at ~1600 cm⁻¹ (C=C stretch) and ~750 cm⁻¹ (C-Cl stretch) validate functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z 216 (for C₁₀H₉Cl₂) confirm the molecular formula .

- X-ray Crystallography : For crystalline derivatives, bond lengths and angles resolve stereochemical ambiguities (e.g., dichlorophenyl orientation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic addition or polymerization reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict sites for electrophilic attack. The alkene moiety is typically more reactive than the electron-deficient dichlorophenyl ring.

- Transition State Analysis : Simulate reaction pathways (e.g., hydrohalogenation) to identify activation energies and regioselectivity.

- Solvent Effects : Include implicit solvation models (e.g., PCM) to assess solvent polarity’s impact on reaction kinetics.

Experimental validation involves comparing computed ΔG‡ values with kinetic data from stopped-flow spectroscopy .

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes for derivatives of this compound?

Methodological Answer: Contradictions often arise from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., diastereomers or dimerization products).

- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation.

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., catalyst loading, temperature).

For stereochemical discrepancies, single-crystal X-ray diffraction or NOESY NMR experiments unambiguously assign configurations .

Q. How does the dichlorophenyl substituent influence the compound’s stability under oxidative or photolytic conditions?

Methodological Answer:

- Oxidative Stability : Electrochemical studies (cyclic voltammetry) measure oxidation potentials. The electron-withdrawing Cl groups increase resistance to oxidation compared to non-halogenated analogs.

- Photolytic Degradation : UV-Vis spectroscopy (λ = 254–365 nm) monitors decomposition. LC-MS identifies photoproducts like chlorinated quinones or butene cleavage products.

- Accelerated Aging Studies : Expose the compound to controlled light/heat and analyze degradation kinetics using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.